Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate involves multiple steps, typically starting with the preparation of the benzofuran coreFor instance, bromination can be achieved using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) . The nitrobenzoyl group can be introduced via nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) . The final esterification step to introduce the isopropyl group can be performed using isopropanol and a suitable acid catalyst . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the bromine atom can act as a leaving group in substitution reactions . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate can be compared with similar compounds such as:
- Isopropyl 6-bromo-5-[(3-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 6-bromo-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Isopropyl 6-bromo-2-methyl-5-[(2-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate
These compounds share similar structural features but differ in the substituents attached to the benzofuran core, which can influence their chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H16BrNO7 |
---|---|
Molecular Weight |
462.2 g/mol |
IUPAC Name |
propan-2-yl 6-bromo-2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H16BrNO7/c1-10(2)27-20(24)18-11(3)28-16-9-15(21)17(8-14(16)18)29-19(23)12-5-4-6-13(7-12)22(25)26/h4-10H,1-3H3 |
InChI Key |
ALCQYUOZTMTOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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